1,2-Dichloro-3-methyl-5-nitrobenzene
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Overview
Description
1,2-Dichloro-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzene, featuring two chlorine atoms, a methyl group, and a nitro group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-methyl-5-nitrobenzene can be synthesized through a multi-step process involving nitration and chlorination reactions. The typical synthetic route includes:
Chlorination: The chlorination of the benzene ring can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (chlorine and nitro), the compound is less reactive towards electrophilic aromatic substitution compared to benzene.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Chlorination: Chlorine gas and iron(III) chloride.
Reduction: Tin(II) chloride or iron powder in acidic conditions.
Nucleophilic Substitution: Sodium hydroxide or sodium alkoxide.
Major Products Formed
Reduction: 1,2-Dichloro-3-methyl-5-aminobenzene.
Nucleophilic Substitution: 1,2-Dihydroxy-3-methyl-5-nitrobenzene or 1,2-Dialkoxy-3-methyl-5-nitrobenzene.
Scientific Research Applications
1,2-Dichloro-3-methyl-5-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and chloro substituents.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific biochemical pathways.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-4-methyl-5-nitrobenzene
- 1,3-Dichloro-5-nitrobenzene
- 2,5-Dichloronitrobenzene
Uniqueness
1,2-Dichloro-3-methyl-5-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and interactions with other molecules
Properties
IUPAC Name |
1,2-dichloro-3-methyl-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHGUGAVEICYKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289778 |
Source
|
Record name | 1,2-Dichloro-3-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51719-46-1 |
Source
|
Record name | 1,2-Dichloro-3-methyl-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51719-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloro-3-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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